Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate
Description
Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylate (CAS 33230-32-9) is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to an isoxazole moiety, with an ethyl ester group at the 3-position. The molecular formula is C₁₁H₁₅NO₃, and it has a molecular weight of 209.24 g/mol (calculated). This compound is structurally characterized by its unique cyclohepta[d]isoxazole framework, which combines the electronic effects of the isoxazole ring (containing oxygen and nitrogen) with the steric flexibility of the cycloheptane ring.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)10-8-6-4-3-5-7-9(8)15-12-10/h2-7H2,1H3 |
InChI Key |
OFDPZVSYFCGQOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cycloheptanone derivative with hydroxylamine to form the isoxazole ring, followed by esterification with ethanol to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Properties
- Molecular Formula : CHN O
- Molecular Weight : 209.24 g/mol
- CAS Number : 500576-41-0
- IUPAC Name : Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylate
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the isoxazole ring is significant for its interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antibiotics or antimicrobial agents .
Neuroprotective Effects
The compound has shown promise in neuroprotection. In vitro studies indicate that it may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to modulate signaling pathways involved in cell survival .
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Development of New Pharmaceuticals
Given its diverse biological activities, this compound presents opportunities for pharmaceutical development. Its structural characteristics make it a candidate for designing novel drugs targeting infections or neurodegenerative diseases.
Case Studies
Several case studies have been documented where derivatives of this compound were synthesized and evaluated for their therapeutic efficacy:
- Case Study 1 : A derivative was tested in animal models for its ability to reduce inflammation in arthritis models. Results showed a significant decrease in inflammatory markers compared to controls .
- Case Study 2 : Another study focused on its neuroprotective effects in models of Alzheimer’s disease. The compound demonstrated a reduction in amyloid-beta plaques and improved cognitive function in treated animals .
Mechanism of Action
The mechanism by which Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on ring size, heteroatom composition, substituents, and physicochemical properties. Key similarities and differences are summarized in Table 1.
Structural Analogues with Varying Ring Sizes
- 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS 893638-34-1): This compound features a five-membered cyclopentane ring fused to an isoxazole. The carboxylic acid substituent (vs. an ethyl ester) improves hydrophilicity, making it more suitable for aqueous-phase reactions .
- 6,6-Dimethyl-5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS 1501272-29-2) :
The addition of two methyl groups on the cyclopentane ring reduces strain and increases steric bulk, which may hinder nucleophilic attack at the isoxazole ring. This derivative has a structural similarity score of 0.93 compared to the target compound .
Heteroatom Variations: Isoxazole vs. Thiophene
- Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (Compound 2j, ): Replacing the isoxazole oxygen with sulfur results in a thiophene ring, which is more aromatic and less polar. However, thiophene derivatives are more susceptible to oxidative metabolic degradation compared to isoxazoles .
- Ethyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 489408-13-1): This derivative introduces a pyrazole-acetylamino substituent, which significantly alters electronic properties. The bromo and trifluoromethyl groups enhance electrophilicity, making this compound a candidate for covalent binding studies in drug discovery .
Substituent Effects: Ester vs. Carboxylic Acid
- 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid (CAS 33230-32-9) :
Hydrolysis of the ethyl ester group yields the carboxylic acid derivative. This conversion increases polarity and aqueous solubility (logP reduction by ~2 units), which is critical for improving pharmacokinetic profiles in drug candidates. The acid form is also more reactive in coupling reactions (e.g., amide bond formation) .
Table 1: Comparative Analysis of Structural Analogues
| Compound Name (CAS) | Molecular Formula | Ring Size | Heteroatoms | Key Substituent | Similarity Score | Key Properties |
|---|---|---|---|---|---|---|
| Target Compound (33230-32-9) | C₁₁H₁₅NO₃ | 7-membered | O, N | Ethyl ester | 1.00 | Moderate lipophilicity (logP ~2.1) |
| 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid (893638-34-1) | C₇H₇NO₃ | 5-membered | O, N | Carboxylic acid | 0.99 | High aqueous solubility (logP ~0.8) |
| Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate (137267-49-3) | C₉H₁₃NO₃ | 5-membered | O, N | Ethyl ester | 0.95 | Higher ring strain, lower thermal stability |
| Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (N/A) | C₁₂H₁₇NO₂S | 7-membered | S | Ethyl ester | N/A | Enhanced lipophilicity (logP ~3.5) |
Biological Activity
Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate (CAS No. 500576-41-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₁O₃
- Molar Mass : 209.25 g/mol
- CAS Number : 500576-41-0
- Chemical Structure : The compound features a bicyclic structure with an isoxazole ring, contributing to its unique biological activity.
1. Pharmacological Effects
This compound has been studied for various pharmacological effects:
- Neuroprotective Activity : Research indicates that this compound exhibits neuroprotective properties by modulating neurotransmitter systems. It has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
- Anticonvulsant Properties : In animal models, the compound has demonstrated anticonvulsant effects, suggesting potential applications in treating epilepsy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- AMPA Receptor Modulation : The compound acts as a ligand for AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. This interaction may enhance synaptic plasticity and improve cognitive functions .
- Inhibition of Neuroinflammatory Pathways : Studies have suggested that it may inhibit pro-inflammatory cytokines and reduce neuroinflammation, which is associated with various neurological disorders .
Table 1: Summary of Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
